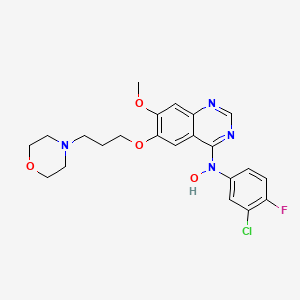
1-Propionyl-eth-lad
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propionyl-eth-lad, also known as 1-propionyl-6-ethyl-6-nor-lysergic acid diethylamide, is a psychedelic compound belonging to the lysergamide class. It is an analog of lysergic acid diethylamide (LSD) and is known for its potent psychoactive effects. Research has shown that this compound functions as a prodrug, converting into ETH-LAD in the human body .
Vorbereitungsmethoden
The synthesis of 1-Propionyl-eth-lad involves several steps, starting from lysergic acid. The process typically includes the following steps:
Acylation: Lysergic acid is first acylated with propionyl chloride to form 1-propionyl-lysergic acid.
Ethylation: The next step involves the ethylation of the nitrogen atom at the 6-position, resulting in 1-propionyl-6-ethyl-lysergic acid.
Diethylamide Formation: Finally, the compound is reacted with diethylamine to form this compound.
Analyse Chemischer Reaktionen
1-Propionyl-eth-lad undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can alter the functional groups, leading to different derivatives.
Substitution: Substitution reactions can occur at various positions on the lysergamide structure.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Propionyl-eth-lad is primarily used in scientific research to study its pharmacological properties and potential therapeutic benefits. Researchers are investigating its effects on the brain to understand better how psychedelics can be used to treat various mental health conditions, such as depression, anxiety, and post-traumatic stress disorder (PTSD). Additionally, it is used to study ligand-receptor interactions at the molecular level, contributing to the development of new therapeutics .
Wirkmechanismus
Like other lysergamides, 1-Propionyl-eth-lad exerts its effects primarily by interacting with serotonin receptors in the brain, particularly the 5-HT2A receptor. This interaction leads to altered perception, mood, and cognitive processes, which are characteristic of psychedelic experiences . The compound’s prodrug nature means it is converted into ETH-LAD in the body, which then exerts its effects through similar pathways .
Vergleich Mit ähnlichen Verbindungen
1-Propionyl-eth-lad is similar to other lysergamides, such as:
ETH-LAD: Known for its potent psychedelic effects and structural similarity to LSD.
1P-LSD: Another prodrug that converts into LSD in the body.
AL-LAD: A lysergamide with a slightly different structure, leading to unique effects.
LSZ: Known for its strong psychedelic effects and structural differences from LSD.
What sets this compound apart is its unique propionyl group, which affects its pharmacokinetics and potency .
Eigenschaften
Molekularformel |
C24H31N3O2 |
|---|---|
Molekulargewicht |
393.5 g/mol |
IUPAC-Name |
(6aR,9R)-N,N,7-triethyl-4-propanoyl-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C24H31N3O2/c1-5-22(28)27-15-16-13-21-19(18-10-9-11-20(27)23(16)18)12-17(14-26(21)8-4)24(29)25(6-2)7-3/h9-12,15,17,21H,5-8,13-14H2,1-4H3/t17-,21-/m1/s1 |
InChI-Schlüssel |
MLOFCBXSOAYCIF-DYESRHJHSA-N |
Isomerische SMILES |
CCC(=O)N1C=C2C[C@@H]3C(=C[C@H](CN3CC)C(=O)N(CC)CC)C4=C2C1=CC=C4 |
Kanonische SMILES |
CCC(=O)N1C=C2CC3C(=CC(CN3CC)C(=O)N(CC)CC)C4=C2C1=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Ethyl-3-{3-[(4-oxo-1-phenyl-1,4-dihydropyridazin-3-yl)methyl]phenyl}urea](/img/structure/B13848999.png)
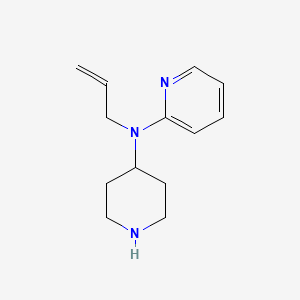
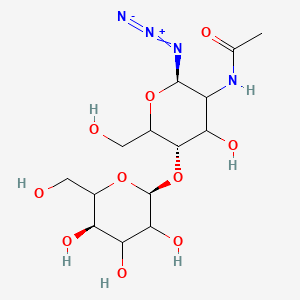
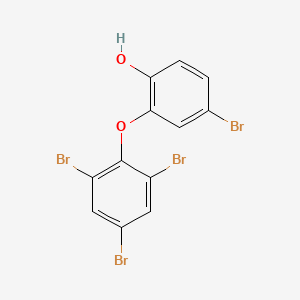
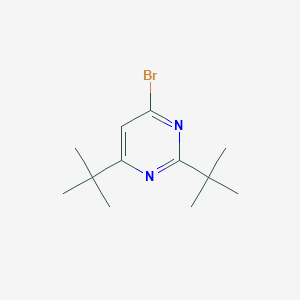
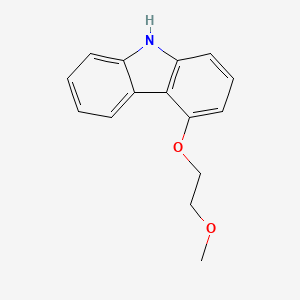

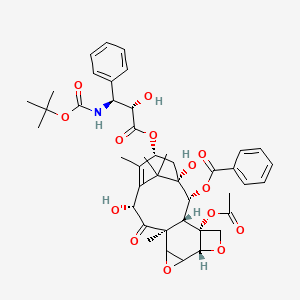
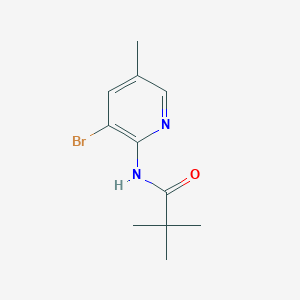
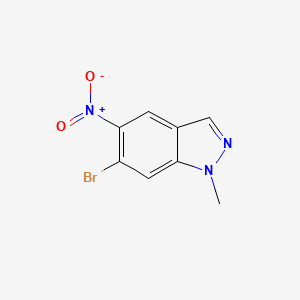
![2-[(2-cyclopropyl-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B13849066.png)
![[(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-2-methylidene-3-oxo-1,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13849073.png)
![rel-4-[(2R,3R)-4-(1,3-Benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol-d3](/img/structure/B13849074.png)
